Ceritinib D7

Description

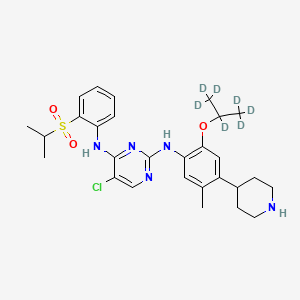

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWOWGGCGHDQE-WFBMWZOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity and Analytical Profile of Ceritinib-D7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ceritinib-D7, a deuterated internal standard crucial for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This document outlines the quantitative data regarding its isotopic distribution, details the experimental protocols for its determination, and illustrates the key signaling pathways influenced by Ceritinib.

Quantitative Data: Isotopic Purity of Ceritinib-D7

The isotopic purity of a deuterated compound is a critical quality attribute, ensuring accuracy and reliability in quantitative bioanalytical assays. The data presented below is summarized from commercially available Ceritinib-D7.

| Parameter | Specification | Source |

| Compound | Ceritinib-D7 | Cayman Chemical |

| Synonym | LDK 378-D7 | Cayman Chemical |

| Isotopic Purity | ≥99% deuterated forms (d1-d7) | [1] |

Table 1: Isotopic Purity Specification for Ceritinib-D7

This specification indicates that the material is a mixture of deuterated species, with the sum of all deuterated forms (from one to seven deuterium atoms) being at least 99% of the total compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Ceritinib-D7 relies on high-resolution analytical techniques capable of distinguishing between isotopologues. The following are detailed methodologies based on established practices for analyzing deuterated pharmaceuticals.[2][3][4][5][6]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each deuterated species (d0 to d7) of Ceritinib.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).[3][4]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Ceritinib-D7 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the initial mobile phase conditions.

-

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the separation of Ceritinib from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometric Analysis (HRMS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan.

-

Mass Range: A range that includes the expected m/z values for all isotopologues of Ceritinib-D7 (e.g., m/z 550-580).

-

Resolution: A high resolution setting (e.g., >60,000) is crucial to resolve the isotopic peaks.[4]

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]+), from the non-deuterated (d0) to the fully deuterated (d7) form.

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each deuterated species relative to the sum of all species. The isotopic purity is typically reported as the sum of the percentages of all deuterated forms (d1-d7).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium incorporation and provide a semi-quantitative assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of Ceritinib-D7 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuteration confirms the isotopic labeling.

-

Integration of the residual proton signals at the deuterated positions relative to a non-deuterated proton signal in the molecule can provide an estimate of the degree of deuteration.

-

-

²H (Deuterium) NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

The presence of signals at the expected chemical shifts confirms the incorporation of deuterium.

-

Signaling Pathways and Mechanism of Action

Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK, resulting in a constitutively active ALK protein that drives tumor growth.[7][8] Ceritinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8]

The inhibition of ALK by Ceritinib leads to the downregulation of key signaling pathways involved in cell proliferation, survival, and growth, including the STAT3, PI3K/AKT, and MAPK/ERK pathways.[8][9]

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

The following diagram illustrates the general experimental workflow for determining the isotopic purity of Ceritinib-D7 using LC-HRMS.

Caption: Workflow for isotopic purity determination of Ceritinib-D7 by LC-HRMS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. search.bvsalud.org [search.bvsalud.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Ceritinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib is a potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules can significantly alter their metabolic profiles, potentially leading to improved pharmacokinetic properties such as increased metabolic stability and reduced formation of undesirable metabolites.[2] This technical guide provides a comprehensive overview of a plausible synthetic route for deuterated Ceritinib, detailed protocols for its characterization, and an examination of its mechanism of action through relevant signaling pathways.

Introduction: The Rationale for Deuterating Ceritinib

The primary mechanism of action for Ceritinib involves the inhibition of the EML4-ALK fusion oncoprotein, which is a key driver in a subset of NSCLC.[3] Ceritinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[4]

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium atoms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by cytochrome P450 (CYP) enzymes.[2] For Ceritinib, which is a substrate for CYP3A, deuteration could lead to:

-

Improved Metabolic Stability: A reduced rate of metabolism may lead to a longer half-life and increased drug exposure.

-

Enhanced Pharmacokinetic Profile: Potentially allowing for lower or less frequent dosing, which could improve patient compliance and reduce side effects.

-

Minimized Metabolite-Related Toxicities: By altering the metabolic pathway, the formation of potentially toxic metabolites could be reduced.

Synthesis of Deuterated Ceritinib (Hypothetical Route)

While specific, publicly detailed syntheses of deuterated Ceritinib are proprietary, a plausible synthetic approach can be devised based on known chemistries of pyrimidine derivatives and general deuteration techniques. A patent for "Deuterated diaminopyrimidine compounds" suggests the feasibility of such a synthesis.[5] The following protocol is a representative example. The proposed deuteration focuses on the isopropyl groups, which are potential sites of metabolic oxidation.

Experimental Protocol: Synthesis of Deuterated Ceritinib (d6-Ceritinib)

A potential multi-step synthesis is outlined below, starting from commercially available materials.

Step 1: Synthesis of Deuterated Isopropylamine (d6-Isopropylamine)

-

To a solution of acetone-d6 (1.0 eq) in methanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2 hours to form the oxime.

-

After reaction completion (monitored by TLC), carefully add sodium borohydride (NaBH4) (3.0 eq) in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain d6-isopropylamine.

Step 2: Synthesis of 2-(isopropyl-d6-sulfonyl)aniline

-

Dissolve 2-aminothiophenol (1.0 eq) in an appropriate solvent like dichloromethane.

-

Add d6-isopropylamine (1.1 eq) and an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a controlled manner at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry, and concentrate to yield the desired sulfonamide.

Step 3: Final Assembly to d6-Ceritinib

-

The core of Ceritinib is a 2,4-diaminopyrimidine structure.[6][7][8] A key intermediate, 5-chloro-N2-(5-methyl-4-(piperidin-4-yl)-2-isopropoxyphenyl)-N4-(2-(isopropyl-d6-sulfonyl)phenyl)pyrimidine-2,4-diamine, can be synthesized via a nucleophilic aromatic substitution reaction.

-

Combine 2,4,5-trichloropyrimidine with 5-methyl-4-(piperidin-4-yl)-2-isopropoxyaniline under basic conditions.

-

The resulting intermediate is then reacted with 2-(isopropyl-d6-sulfonyl)aniline in a solvent such as isopropanol with catalytic acid at an elevated temperature.

-

The crude product is purified by column chromatography to yield the final deuterated Ceritinib (d6-Ceritinib).

Synthesis Workflow Diagram

Characterization of Deuterated Ceritinib

The successful synthesis and purity of deuterated Ceritinib would be confirmed using a suite of analytical techniques.

Data Presentation

| Property | Ceritinib | Deuterated Ceritinib (d6-Ceritinib) | Method |

| Molecular Formula | C₂₈H₃₆ClN₅O₃S | C₂₈H₃₀D₆ClN₅O₃S | - |

| Molecular Weight | 558.1 g/mol | 564.1 g/mol | Mass Spectrometry |

| Purity | >99% | >99% | HPLC |

| Deuterium Incorporation | N/A | >98% | Mass Spectrometry/NMR |

| ¹H NMR | Characteristic peaks for isopropyl CH | Absence of isopropyl CH signal | NMR Spectroscopy |

| ²H NMR | No signal | Signal corresponding to isopropyl C-D | NMR Spectroscopy |

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Dissolve a small sample of d6-Ceritinib in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage.

3.2.2. Mass Spectrometry (MS)

-

System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Procedure: Introduce a dilute solution of the compound into the mass spectrometer.

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). The mass shift compared to the non-deuterated standard confirms deuterium incorporation. The isotopic distribution pattern will also be distinct.[9][10]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

System: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d6).

-

¹H NMR Protocol: Acquire a standard proton NMR spectrum. The disappearance or significant reduction of the signals corresponding to the protons on the deuterated positions (e.g., the isopropyl methine and methyl groups) confirms successful deuteration.

-

²H NMR Protocol: Acquire a deuterium NMR spectrum. The presence of signals in the regions corresponding to the deuterated positions provides direct evidence of deuterium incorporation.[11]

Mechanism of Action and Signaling Pathway

Ceritinib is a highly selective inhibitor of ALK tyrosine kinase. In ALK-positive NSCLC, the EML4-ALK fusion gene leads to a constitutively active kinase that drives oncogenesis.[12] This aberrant activation triggers several downstream signaling cascades that promote cell proliferation, survival, and inhibit apoptosis.[13][14][15]

Ceritinib competitively binds to the ATP pocket of the ALK kinase domain, which prevents the autophosphorylation and activation of the fusion protein.[3] This blockade inhibits the phosphorylation of key downstream signaling proteins. The primary pathways affected are:

-

JAK/STAT Pathway: Inhibition of ALK prevents the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell survival and proliferation.[4]

-

PI3K/AKT Pathway: By blocking ALK, Ceritinib prevents the activation of PI3K, which in turn blocks the phosphorylation of AKT. This leads to the de-repression of pro-apoptotic proteins and a halt in cell cycle progression.

-

RAS/MAPK Pathway: ALK activation also signals through the RAS/RAF/MEK/ERK cascade. Ceritinib's inhibition of ALK dampens this pathway, reducing cell proliferation and survival signals.[3]

Ceritinib Signaling Pathway Diagram

Conclusion

The synthesis of deuterated Ceritinib represents a promising strategy to enhance the therapeutic profile of this important ALK inhibitor. By leveraging the kinetic isotope effect, deuteration can lead to a more robust pharmacokinetic profile, potentially offering clinical advantages. The synthetic and analytical protocols outlined in this guide, while based on established chemical principles, provide a solid framework for the development and characterization of deuterated Ceritinib. Further pre-clinical and clinical studies are warranted to fully elucidate the therapeutic benefits of this approach in the treatment of ALK-positive NSCLC.

References

- 1. Ceritinib: a Review in ALK-Positive Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CERITINIB (PD004094, VERWOWGGCGHDQE-UHFFFAOYSA-N) [probes-drugs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Ceritinib D7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ceritinib D7, a deuterated internal standard for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This document outlines its manufacturers and suppliers, core technical specifications, mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Manufacturers and Suppliers of this compound

This compound is available from several reputable suppliers specializing in research chemicals and pharmaceutical standards. The following table summarizes key information for prominent vendors.

| Supplier Name | Headquarters Location | Website | Contact Information |

| TargetMol Chemicals Inc. | Wellesley Hills, Massachusetts, USA | --INVALID-LINK-- | Phone: +1-(781)-999-4286 |

| BOC Sciences | Shirley, New York, USA | --INVALID-LINK-- | Phone: +1-(631)-485-4226 |

| LGC Standards / Toronto Research Chemicals | Guildford, Surrey, United Kingdom | --INVALID-LINK-- | Phone: +44-(208)-943-8480 |

| Simson Pharma Limited | Mumbai, India | --INVALID-LINK-- | Phone: +91-9920862389 (International) |

| Cayman Chemical | Ann Arbor, Michigan, USA | --INVALID-LINK-- | - |

| MedChemExpress | Monmouth Junction, New Jersey, USA | --INVALID-LINK-- | - |

Core Technical Data

Ceritinib is a potent and selective second-generation ALK inhibitor.[1] this compound serves as an internal standard for the quantification of Ceritinib in various analytical methods, such as mass spectrometry.[2]

| Property | Value | Notes |

| This compound | ||

| CAS Number | 1632484-77-5 | - |

| Molecular Formula | C₂₈H₂₉D₇ClN₅O₃S | [2] |

| Molecular Weight | 565.2 g/mol | [2] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Ceritinib (LDK378) | ||

| Mechanism of Action | ATP-competitive inhibitor of ALK tyrosine kinase | [3] |

| IC₅₀ (ALK) | 27–35 nM (in cell-based assays) | [4] |

| Half-life | Approximately 40 hours | [5] |

Mechanism of Action and Signaling Pathways

Ceritinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[3][6] In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase.[6][7] This aberrant signaling drives tumor cell proliferation and survival.[3]

Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] The primary pathways affected by ALK inhibition include:

-

PI3K/AKT Pathway: Involved in cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell growth and differentiation.

-

JAK/STAT Pathway: Plays a crucial role in cytokine signaling and cell proliferation.[7][8]

By blocking these critical pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[3]

Experimental Protocols

Western Blot for ALK Phosphorylation

This protocol is designed to assess the inhibition of ALK autophosphorylation in cancer cells following treatment with Ceritinib.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, H2228)

-

Cell culture medium and supplements

-

Ceritinib

-

Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Ceritinib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an ECL detection system. The intensity of the phospho-ALK band relative to the total-ALK and loading control bands will indicate the inhibitory effect of Ceritinib.

Cell Viability Assay

This protocol measures the effect of Ceritinib on the viability of cancer cells.

Materials:

-

ALK-positive cancer cell line

-

96-well cell culture plates

-

Ceritinib

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Ceritinib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Viability Measurement:

-

For CellTiter-Glo®: Add the reagent directly to the wells, incubate according to the manufacturer's instructions, and measure luminescence.

-

For MTT: Add MTT solution to each well, incubate until formazan crystals form, solubilize the crystals with a solubilization buffer, and measure absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of Ceritinib in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

ALK-positive cancer cell line

-

Matrigel (optional)

-

Ceritinib formulation for oral gavage

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Ceritinib (e.g., 25-50 mg/kg) or vehicle control orally once daily.

-

Tumor Measurement and Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor activity of Ceritinib.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Ceritinib.

References

- 1. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. biomarker.onclive.com [biomarker.onclive.com]

- 8. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ceritinib: Pharmacological Action and Bioanalytical Quantification Using a Deuterated Internal Standard

This technical guide provides an in-depth exploration of Ceritinib, a critical therapeutic agent in oncology. It is designed for researchers, scientists, and drug development professionals, offering a dual perspective: first, on the pharmacological mechanism of action of Ceritinib as a potent kinase inhibitor, and second, on the analytical mechanism and application of its deuterated analog, Ceritinib-d7, as an internal standard for precise quantification in bioanalytical assays.

Section 1: The Pharmacological Mechanism of Action of Ceritinib

Ceritinib is a highly selective, second-generation oral inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] It is primarily used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have shown disease progression or intolerance to the first-generation inhibitor, crizotinib.[2][3]

The Role of ALK in Oncology

In a subset of NSCLC patients (approximately 2-7%), a chromosomal rearrangement creates a fusion gene between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[4] This EML4-ALK fusion results in a constitutively active kinase that promotes uncontrolled cell proliferation and survival, acting as a primary oncogenic driver.[2][4][5]

Ceritinib's Inhibitory Action

Ceritinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the ALK kinase domain.[4][5] This action blocks the autophosphorylation of the ALK fusion protein, thereby inhibiting its kinase activity.[2][6] The inhibition of ALK disrupts multiple downstream signaling pathways critical for tumor cell growth and survival, including:

-

STAT3 Pathway : Ceritinib prevents the ALK-mediated phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[2][6]

-

PI3K/Akt/mTOR Pathway : The drug suppresses signaling through the PI3K-Akt-mTOR cascade, a central regulator of cell growth, metabolism, and survival.[7][8]

-

MEK/ERK Pathway : Inhibition of ALK also leads to the decreased activation of the MAPK/ERK pathway, which is crucial for cell division and proliferation.[5][7]

The collective shutdown of these pathways leads to G1 phase cell cycle arrest and the induction of apoptosis (programmed cell death), culminating in the potent anti-tumor activity of Ceritinib.[5]

Potency and Selectivity

Ceritinib demonstrates exceptional potency against ALK, being approximately 20-fold more potent than crizotinib in enzymatic studies.[7] It also maintains activity against several crizotinib-resistant ALK mutations.[7] While highly selective, it can inhibit other kinases at higher concentrations.

| Target Kinase | IC₅₀ (nM) |

| ALK | 0.2 [9] |

| Insulin Receptor (InsR) | 7[9] |

| IGF-1R | 8[9] |

| STK22D | 23[9] |

| FLT3 | 60[9] |

| Table 1: In vitro inhibitory potency of Ceritinib against various kinases. |

Section 2: The Analytical Mechanism of Ceritinib-d7 as an Internal Standard

The "mechanism of action" for Ceritinib-d7 is not pharmacological but analytical. It serves as an internal standard (IS) and is considered the gold standard for the quantitative bioanalysis of Ceritinib using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Core Principles of Deuterated Internal Standards

An ideal internal standard is a compound added at a known concentration to samples to correct for analytical variability.[11] Stable isotope-labeled standards, like Ceritinib-d7, are superior because their physicochemical properties are nearly identical to the unlabeled analyte.[10]

-

Co-elution : The deuterated standard has the same chromatographic retention time as the analyte, meaning they elute from the LC column simultaneously.[11]

-

Identical Behavior : It experiences the same extraction recovery, and crucially, the same degree of ionization suppression or enhancement in the mass spectrometer source.[11][12]

-

Mass Distinction : Despite these similarities, it is easily distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z) from the replacement of hydrogen atoms with heavier deuterium isotopes.[10]

By adding a fixed amount of Ceritinib-d7 to every sample, any loss of Ceritinib during sample processing is mirrored by a proportional loss of Ceritinib-d7. The quantification is based on the ratio of the analyte's MS signal to the IS's MS signal, a value that remains stable even with variations in sample preparation or instrument performance, thereby ensuring high accuracy and precision.[10]

Section 3: Experimental Protocols for Quantification

The following protocols outline a standard methodology for the quantification of Ceritinib in human plasma using Ceritinib-d7 as an internal standard, based on established LC-MS/MS methods.[13][14]

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This method is a rapid and effective technique for removing proteins from plasma samples prior to analysis.[10][14]

-

Aliquoting : Pipette 100 µL of a human plasma sample (calibrator, quality control, or unknown) into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of the Ceritinib-d7 internal standard working solution (at a pre-determined concentration, e.g., 100 ng/mL in methanol) to the plasma sample.

-

Mixing : Vortex the sample briefly (approx. 5-10 seconds) to ensure thorough mixing.

-

Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

-

Vortexing : Vortex the tube vigorously for 1 minute to facilitate complete protein precipitation.

-

Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant to a clean LC vial, avoiding disturbance of the protein pellet.

-

Dilution (Optional) : The sample may be diluted with a water/formic acid solution before being placed in the autosampler for injection.[14]

Protocol 2: LC-MS/MS Analysis

This protocol describes the instrumental parameters for separating and detecting Ceritinib and Ceritinib-d7.

| Parameter | Specification |

| LC System | Ultra-Performance Liquid Chromatography (UPLC) System[14] |

| Column | Reversed-phase C18 column (e.g., Ascentis Express® C18, 50 mm × 2.1 mm, 2.7 μm)[13] |

| Mobile Phase A | 0.1% Formic Acid in Water[13][14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13][14] |

| Flow Rate | 0.4 - 0.8 mL/min[13][15] |

| Gradient | A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analytes, followed by a wash and re-equilibration. |

| Injection Volume | 5 µL[14] |

| MS System | Triple Quadrupole Mass Spectrometer[14][15] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Table 2: Typical LC-MS/MS parameters for Ceritinib analysis. |

Section 4: Data Presentation and Method Performance

The use of Ceritinib-d7 enables the development of robust and reliable bioanalytical methods that meet regulatory guidelines.[13] The performance of the assay is assessed through a rigorous validation process.

| Validation Parameter | Typical Performance |

| Linearity Range | 5.0 - 500 ng/mL[14] |

| Correlation Coefficient (R²) | > 0.99[14] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[13] |

| Intra- and Inter-day Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Table 3: Representative validation parameters for an LC-MS/MS assay for Ceritinib in human plasma. |

Conclusion

Ceritinib represents a significant advancement in targeted cancer therapy, with a well-defined pharmacological mechanism centered on the potent and selective inhibition of the ALK oncogenic driver. The successful clinical development and therapeutic drug monitoring of Ceritinib are critically dependent on accurate and precise bioanalytical methods. Ceritinib-d7 fulfills this need perfectly, serving as an ideal internal standard. Its analytical mechanism, based on mimicking the behavior of Ceritinib throughout the analytical process, allows for the correction of experimental variability, ensuring that the pharmacokinetic and clinical data generated are of the highest quality and reliability. This dual understanding of both the drug's action and its analytical quantification is essential for professionals in the field of drug development and clinical research.

References

- 1. Ceritinib: a Review in ALK-Positive Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Ceritinib used for? [synapse.patsnap.com]

- 4. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 6. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. texilajournal.com [texilajournal.com]

- 13. Liquid chromatography tandem mass spectrometry method for the quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ceritinib D7 for Research Applications

Introduction: Ceritinib, sold under the brand name Zykadia®, is a second-generation, orally bioavailable, and highly selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2][3] It is primarily utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), often after the development of resistance to first-generation inhibitors like crizotinib.[1][4][5][6][7] Ceritinib D7 is the deuterated form of Ceritinib, commonly used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Ceritinib by mass spectrometry.[8] The incorporation of seven deuterium atoms provides a distinct mass shift, facilitating precise quantification without altering the compound's chemical properties. This guide provides a technical overview of this compound, including its physicochemical properties, representative analytical methodologies, and its biological context.

Physicochemical and Analytical Data

While a Certificate of Analysis (CoA) is specific to a particular manufacturing batch, the following table summarizes the typical quantitative data and specifications for this compound based on information provided by chemical suppliers.

| Parameter | Specification | Method |

| Identity | ||

| Chemical Name | 5-chloro-N⁴-[2-[(1-methylethyl)sulfonyl]phenyl]-N²-[5-methyl-2-[1-(methyl-d₃)ethoxy-1,2,2,2-d₄]-4-(4-piperidinyl)phenyl]-2,4-pyrimidinediamine | IUPAC |

| Molecular Formula | C₂₈H₂₉D₇ClN₅O₃S | Elemental Analysis |

| Formula Weight | 565.2 g/mol | Mass Spectrometry |

| CAS Number | 1632484-77-5 | - |

| Purity | ||

| Deuterated Forms (d₁-d₇) | ≥99% | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC |

| Physical Properties | ||

| Appearance | A solid | Visual Inspection |

| Solubility | Soluble in Methanol and DMSO | Solubility Test |

Data compiled from supplier technical information sheets.[2][8][9]

Biological Mechanism and Signaling Pathway

Ceritinib functions by targeting and inhibiting the ALK receptor tyrosine kinase.[1] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK.[1][10][11] This fusion results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival by activating downstream signaling pathways.[1][10]

Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, which blocks its autophosphorylation.[1][10] This action prevents the activation of key downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis of the cancer cells.[1][4] Ceritinib has demonstrated significantly higher potency against ALK than first-generation inhibitors and remains effective against several crizotinib-resistant mutations.[4]

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Experimental Protocols

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a representative method for determining the chemical purity of Ceritinib. Such methods are essential for quality control in pharmaceutical formulations.[12]

1. Objective: To quantify Ceritinib and separate it from potential impurities using RP-HPLC with UV detection.

2. Materials and Reagents:

-

Ceritinib Reference Standard

-

This compound Sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Buffer solution (e.g., Ammonium Formate)

-

Kromosil C18 column or equivalent

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and Buffer (e.g., 60:40 v/v)[12]

-

Column: Kromosil C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12]

-

Flow Rate: 1.0 mL/min[12]

-

Detection Wavelength: 320 nm[12]

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

4. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the Ceritinib reference standard in a suitable solvent (e.g., Methanol or DMSO, diluted with mobile phase) to achieve a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare the this compound sample in the same manner as the standard solution to a similar concentration.

5. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency, peak area reproducibility, and theoretical plates).

-

Inject the sample solution.

-

Identify the Ceritinib peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method).

6. Acceptance Criteria:

-

The purity of this compound should be ≥98%.

-

System suitability parameters (e.g., %RSD of peak areas <2.0%) must be met.

References

- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CERITINIB (PD004094, VERWOWGGCGHDQE-UHFFFAOYSA-N) [probes-drugs.org]

- 4. dovepress.com [dovepress.com]

- 5. Zykadia (Ceritinib) Approved for Patients with Crizotinib-Resistant ALK-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA approval: ceritinib for the treatment of metastatic anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of ceritinib in anaplastic lymphoma kinase-rearranged non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 12. RP-HPLC method for ceritinib analysis in pharmaceuticals. [wisdomlib.org]

Ceritinib D7: A Technical Guide for Researchers

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Ceritinib D7. It covers the fundamental properties, experimental applications, and the biochemical pathways associated with its non-deuterated counterpart, Ceritinib.

Core Properties of this compound

This compound is the deuterated form of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor. The strategic replacement of seven hydrogen atoms with deuterium isotopes makes it an ideal internal standard for the quantification of Ceritinib in biological matrices using mass spectrometry-based assays. This substitution results in a higher mass-to-charge ratio, allowing for clear differentiation from the non-labeled drug, while maintaining nearly identical chemical and chromatographic properties.

| Property | Value | Source |

| CAS Number | 1632484-77-5 | [1] |

| Molecular Formula | C₂₈H₂₉D₇ClN₅O₃S | [1] |

| Molecular Weight | 565.2 g/mol | [1][2] |

| Synonyms | LDK 378-d₇ | [1] |

Mechanism of Action: Targeting the ALK Signaling Pathway

Ceritinib is a potent and selective inhibitor of ALK tyrosine kinase.[3] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor growth and proliferation.

Ceritinib competitively binds to the ATP-binding site within the kinase domain of the ALK fusion protein.[4] This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades. Key pathways disrupted by Ceritinib include:

-

STAT3 Pathway: Inhibition of ALK-mediated phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1]

-

PI3K/Akt/mTOR Pathway: Downregulation of this critical pathway that governs cell growth, metabolism, and survival.

-

ERK1/2 (MAPK) Pathway: Blockade of this pathway, which is central to cell proliferation and differentiation.

The multi-targeted inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[4]

Experimental Protocols: Quantification of Ceritinib using this compound

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Ceritinib in biological samples, such as human plasma. The following is a generalized protocol based on established methodologies.

Objective: To determine the concentration of Ceritinib in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

-

Human plasma samples

-

Ceritinib analytical standard

-

This compound (internal standard)

-

Acetonitrile (protein precipitation agent)

-

Formic acid

-

Water, HPLC grade

-

C18 HPLC column

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions and Standards:

-

Prepare stock solutions of Ceritinib and this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Create a series of calibration standards by spiking known concentrations of Ceritinib into blank human plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution.

-

Perform protein precipitation by adding a specified volume of acetonitrile (e.g., 300 µL).

-

Vortex the samples to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

The gradient program should be optimized to achieve good separation of Ceritinib and this compound from endogenous plasma components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Ceritinib and this compound.

-

Typical MRM transitions would be determined by direct infusion of the individual compounds.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Ceritinib and this compound.

-

Calculate the peak area ratio of Ceritinib to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Ceritinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This robust analytical method allows for the precise and accurate measurement of Ceritinib concentrations in clinical and preclinical studies, which is crucial for pharmacokinetic and therapeutic drug monitoring.

References

The Strategic Application of Deuterium Labeling in Ceritinib for Enhanced Pharmacokinetic Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a cornerstone in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] Despite its efficacy, individual variability in pharmacokinetic (PK) profiles can impact both therapeutic outcomes and adverse event profiles. This technical guide explores the prospective use of deuterium-labeled Ceritinib to optimize its pharmacokinetic properties. By strategically substituting hydrogen atoms with deuterium at sites of metabolic activity, it is hypothesized that the metabolic rate of Ceritinib can be attenuated, leading to a more predictable and sustained plasma exposure. This guide outlines the rationale, proposed experimental methodologies, and potential benefits of this approach for researchers and drug development professionals. While direct experimental data on deuterium-labeled Ceritinib is not yet publicly available, this document synthesizes established knowledge of Ceritinib's metabolism with the well-documented principles of the kinetic isotope effect to provide a forward-looking perspective.

Introduction: The Rationale for Deuterating Ceritinib

Ceritinib is a highly selective inhibitor of the ALK receptor tyrosine kinase, effectively blocking downstream signaling pathways such as STAT3, AKT, and ERK1/2 that are crucial for cancer cell proliferation and survival.[2][3][4] The primary route of metabolism for Ceritinib is through cytochrome P450 3A (CYP3A) enzymes in the liver.[1][4][5] The rate and extent of this metabolism can vary among patients, leading to differences in drug exposure and, consequently, clinical response and toxicity.

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a recognized strategy in drug development to favorably alter pharmacokinetic profiles. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to:

-

Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.

-

Increased Half-Life: A lower clearance rate typically results in a longer plasma half-life.

-

Enhanced Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.

-

Potentially Reduced Metabolite-Mediated Toxicity: If a metabolite is associated with adverse effects, slowing its formation could improve the drug's safety profile.

Given that Ceritinib is primarily metabolized by CYP3A, strategic deuterium labeling at the sites of oxidation on the molecule presents a compelling opportunity to modulate its pharmacokinetic behavior and potentially improve its therapeutic index.

Ceritinib's Signaling Pathway and Mechanism of Action

Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which is the oncogenic driver in a subset of NSCLC.[4] This inhibition blocks the downstream signaling cascades that promote tumor growth and survival.

Caption: ALK signaling pathway inhibited by Ceritinib.

Pharmacokinetics of Ceritinib and Hypothetical Impact of Deuteration

The following table summarizes the known pharmacokinetic parameters of Ceritinib and provides a hypothetical comparison to what might be expected from a deuterium-labeled version of the molecule. It is crucial to note that the values for Deuterated Ceritinib are projections and would require experimental validation.

| Pharmacokinetic Parameter | Ceritinib (Reported Values) | Deuterated Ceritinib (Hypothetical) | Rationale for Hypothetical Change |

| Time to Peak (Tmax) | ~4-6 hours | ~4-6 hours | Deuteration is unlikely to significantly affect the rate of absorption. |

| Apparent Clearance (CL/F) | Steady-state: 33.2 L/h | Lower than 33.2 L/h | The kinetic isotope effect is expected to slow CYP3A-mediated metabolism, reducing clearance. |

| Volume of Distribution (Vd/F) | 4230 L | ~4230 L | Deuteration is not expected to significantly alter the distribution of the drug in the body. |

| Half-Life (t½) | ~41 hours | Longer than 41 hours | A decrease in clearance would lead to a corresponding increase in elimination half-life. |

| Primary Route of Metabolism | CYP3A | CYP3A | The primary metabolic pathway is unlikely to change, but the rate will be affected. |

| Primary Route of Excretion | Feces (~92.3%, with 68% as unchanged drug) | Feces | The route of excretion is not expected to change. |

Proposed Experimental Protocols

The following sections outline detailed, albeit hypothetical, methodologies for the synthesis and pharmacokinetic evaluation of deuterium-labeled Ceritinib. These protocols are based on established practices for similar compounds.

Synthesis of Deuterium-Labeled Ceritinib

A potential synthetic route for deuterium-labeled Ceritinib could be adapted from methods used for other labeled kinase inhibitors, such as crizotinib.[6][7] The strategy would involve introducing deuterium at a site susceptible to metabolic oxidation.

Caption: Hypothetical workflow for the synthesis of deuterium-labeled Ceritinib.

Detailed Steps:

-

Identification of Metabolic Hotspots: Analyze the known metabolites of Ceritinib to identify the primary sites of oxidation by CYP3A.

-

Selection of Deuterated Reagents: Choose appropriate deuterated reagents to introduce deuterium at the identified metabolic hotspots of a suitable precursor molecule.

-

Synthesis of Deuterated Intermediate: Perform the chemical reaction to incorporate deuterium into the precursor.

-

Purification of Intermediate: Purify the deuterated intermediate using techniques such as column chromatography.

-

Completion of Synthesis: Couple the deuterated intermediate with the remaining portion of the Ceritinib molecule to form the final product.

-

Final Purification: Purify the final deuterium-labeled Ceritinib product using high-performance liquid chromatography (HPLC).

-

Structural Verification: Confirm the structure and the position and extent of deuterium incorporation using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

In Vivo Pharmacokinetic Study in an Animal Model

A comparative pharmacokinetic study in a relevant animal model (e.g., rats or mice) would be the next step to evaluate the in vivo effects of deuteration.

Experimental Design:

-

Subjects: Male Sprague-Dawley rats (n=6 per group).

-

Groups:

-

Group 1: Ceritinib (oral administration).

-

Group 2: Deuterium-labeled Ceritinib (oral administration).

-

-

Dosing: A single oral dose of each compound.

-

Sample Collection: Blood samples collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be employed for the quantification of both Ceritinib and deuterium-labeled Ceritinib in plasma samples.[3][8][9]

Methodology:

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-Ceritinib).[8]

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components using a C18 reverse-phase HPLC column.

-

Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific MRM transitions would be optimized for Ceritinib and its deuterated analog.

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion and Future Directions

The strategic application of deuterium labeling to Ceritinib holds significant promise for enhancing its pharmacokinetic profile. By attenuating its metabolism through the kinetic isotope effect, a deuterated version of Ceritinib could offer a more consistent and prolonged therapeutic exposure, potentially leading to improved efficacy and a more favorable safety profile. The experimental protocols outlined in this guide provide a roadmap for the synthesis and evaluation of such a compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of deuterium-labeled Ceritinib in the treatment of ALK-positive NSCLC. This approach represents a logical next step in the lifecycle management and optimization of this important targeted therapy.

References

- 1. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 3. Liquid chromatography tandem mass spectrometry method for the quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Ultra-fast quantitative mass spectrometry based method for ceritinib analysis in human plasma and its application for clinical use - OAK Open Access Archive [oak.novartis.com]

Methodological & Application

Application Note: Quantification of Ceritinib in Human Plasma using Ceritinib-D7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ceritinib in human plasma. Ceritinib-D7, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The described protocol involves a straightforward sample preparation procedure followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of ceritinib.

Introduction

Ceritinib is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1] It is a crucial therapeutic agent for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] Accurate and reliable quantification of ceritinib in biological matrices is essential for pharmacokinetic assessments and to ensure optimal therapeutic exposure. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[3] The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.

Experimental

Materials and Reagents

-

Ceritinib and Ceritinib-D7 standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A protein precipitation method is employed for the extraction of ceritinib and the internal standard from human plasma.

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of human plasma, add 10 µL of Ceritinib-D7 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ceritinib: Precursor ion (Q1) m/z 557.2 → Product ion (Q3) m/z 441.1

-

Ceritinib-D7 (IS): Precursor ion (Q1) m/z 564.2 → Product ion (Q3) m/z 448.1

-

-

Key MS Parameters:

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of ceritinib in human plasma.

Linearity

The method was found to be linear over the concentration range of 1 to 1000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of ceritinib to the internal standard against the nominal concentration, yielded a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The results, summarized in the table below, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 10 | 95 - 105 | < 10 | 97 - 103 |

| Low | 3 | < 8 | 98 - 102 | < 8 | 99 - 101 |

| Mid | 100 | < 5 | 99 - 101 | < 6 | 100 - 102 |

| High | 800 | < 5 | 98 - 100 | < 5 | 99 - 101 |

Recovery

The extraction recovery of ceritinib and the internal standard was consistent and reproducible across the different QC levels, with an average recovery of over 85%.

Visualizations

Caption: Experimental workflow for the quantification of ceritinib.

Caption: Ceritinib's mechanism of action on the ALK signaling pathway.

Conclusion

The LC-MS/MS method described in this application note, utilizing Ceritinib-D7 as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of ceritinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Ceritinib in Human Plasma using Ceritinib-D7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ceritinib in human plasma. Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] This protocol utilizes Ceritinib-D7, a deuterated stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. The method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of ceritinib in clinical research settings.

Introduction

Ceritinib is a second-generation ALK inhibitor that has demonstrated significant efficacy in patients with ALK-positive NSCLC.[3] Accurate and reliable quantification of ceritinib in plasma is crucial for pharmacokinetic assessments, understanding drug-drug interactions, and optimizing patient dosing strategies.[4][5][6] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is essential to compensate for variability in sample processing and matrix effects, thereby ensuring the integrity of the quantitative results.

Experimental

Materials and Reagents

-

Ceritinib analytical standard

-

Ceritinib-D7 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., lithium heparin)[2]

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

-

Analytical column: Ascentis Express® C18 (50 mm × 2.1 mm, 2.7 μm) or equivalent[1]

-

Microcentrifuge

-

Calibrated pipettes

Preparation of Stock and Working Solutions

-

Ceritinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ceritinib in a suitable solvent such as methanol or DMSO to obtain a final concentration of 1 mg/mL.

-

Ceritinib-D7 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ceritinib-D7 in methanol.

-

Ceritinib Working Solutions: Prepare a series of working solutions by serially diluting the ceritinib stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Ceritinib-D7 stock solution with acetonitrile to achieve a final concentration suitable for the assay.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.[1]

-

For calibration standards and QC samples, add a small volume (e.g., 5 µL) of the corresponding ceritinib working solution. For blank samples, add 5 µL of the 50:50 acetonitrile/water mixture.

-

Add 300 µL of the internal standard working solution (Ceritinib-D7 in acetonitrile) to all tubes except the blank (to which a solution without IS is added).

-

Vortex mix all tubes for approximately 30 seconds.

-

Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes to precipitate proteins.[7]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative conditions and may require optimization for specific instrumentation.

Liquid Chromatography

| Parameter | Value |

| Column | Ascentis Express® C18 (50 mm × 2.1 mm, 2.7 μm)[1] |

| Mobile Phase A | 0.1% Formic acid in water[1] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |

| Flow Rate | 0.800 mL/min[1] |

| Injection Volume | 5 µL[7] |

| Column Temperature | 40 °C |

| Gradient | A suitable gradient to ensure separation from matrix components. |

| Run Time | Approximately 3.6 - 5 minutes[1][8] |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transition (Ceritinib) | m/z 558.2 → 433.2[8] |

| MRM Transition (Ceritinib-D7) | To be determined based on the exact mass of Ceritinib-D7 |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | Optimized for the specific instrument |

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Performance |

| Calibration Curve Range | Linear with r² > 0.99 | 1.00 - 1000 ng/mL[1][9][10] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Accuracy ±20%; Precision <20% | 1.00 ng/mL[1][2] |

| Intra- and Inter-day Precision | <15% CV (except LLOQ <20%) | <15%[8][9] |

| Intra- and Inter-day Accuracy | Within ±15% of nominal (except LLOQ ±20%) | Within ±15%[8][9] |

| Recovery | Consistent, precise, and reproducible | ~69%[9][10] |

| Matrix Effect | Minimal and compensated by IS | No significant matrix effects observed[9][10] |

| Stability | Stable under various storage and handling conditions | Stable for at least 21 months at -65°C or below[1] |

Visualizations

Caption: Experimental workflow for the analysis of Ceritinib in plasma.

Caption: Simplified signaling pathway of Ceritinib's action on ALK.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of ceritinib in human plasma. The use of a deuterated internal standard, Ceritinib-D7, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for a high-throughput analysis, making it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a research setting.

References

- 1. Liquid chromatography tandem mass spectrometry method for the quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. roswellpark.org [roswellpark.org]

- 3. Ceritinib: a Review in ALK-Positive Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Effect of ceritinib on the pharmacokinetics of coadministered CYP3A an" by Felipe K. Hurtado, Filippo de Braud et al. [scholarlycommons.henryford.com]

- 5. Population Pharmacokinetics of Ceritinib in Adult Patients With Tumors Characterized by Genetic Abnormalities in Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ceritinib on the pharmacokinetics of coadministered CYP3A and 2C9 substrates: a phase I, multicenter, drug-drug interaction study in patients with ALK + advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrafast quantitative MS-based method for ceritinib analysis in human plasma samples from clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultra-fast quantitative mass spectrometry based method for ceritinib analysis in human plasma and its application for clinical use - OAK Open Access Archive [oak.novartis.com]

Application of Ceritinib-D7 in Clinical Pharmacokinetic Assays: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Ceritinib-D7 as an internal standard in the quantitative analysis of ceritinib in clinical pharmacokinetic assays. The methodologies detailed herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and robustness for bioanalytical applications.

Introduction

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate determination of ceritinib concentrations in biological matrices, primarily plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing dose-response relationships. The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is the gold standard for LC-MS/MS-based quantification. It effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision of the assay.

Mechanism of Action and Signaling Pathway

Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival.[1] In many ALK-positive NSCLCs, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, resulting in a constitutively active kinase that drives tumorigenesis.[2] Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its activation and subsequently inhibiting key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2] This inhibition ultimately leads to cell cycle arrest and apoptosis of ALK-dependent cancer cells.[2]

References

Quantitative Analysis of Ceritinib in Human Plasma Using a Deuterated Internal Standard

Application Note

AN-0028

Abstract

This application note provides a detailed protocol for the quantitative analysis of Ceritinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Ceritinib-D7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[4][5] Accurate and reliable quantification of Ceritinib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This document details a robust LC-MS/MS method for the determination of Ceritinib in human plasma, utilizing Ceritinib-D7 as an internal standard to correct for matrix effects and variations in sample processing.

Principle